molecular formula C18H12ClIN2O2S B289309 N-{2-[(3-chloroanilino)carbonyl]-4-iodophenyl}thiophene-2-carboxamide

N-{2-[(3-chloroanilino)carbonyl]-4-iodophenyl}thiophene-2-carboxamide

Cat. No. B289309
M. Wt: 482.7 g/mol
InChI Key: QZVNXNVVFLQEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3-chloroanilino)carbonyl]-4-iodophenyl}thiophene-2-carboxamide, commonly known as CTIC, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of CTIC involves the inhibition of the NF-κB pathway, a key player in the regulation of inflammation and immune responses. CTIC inhibits the phosphorylation and degradation of IκBα, a negative regulator of NF-κB, leading to the suppression of NF-κB activation and downstream inflammatory and immune responses.
Biochemical and Physiological Effects:
CTIC has been shown to have significant anti-inflammatory and anti-tumor effects in vitro and in vivo. It also exhibits immunomodulatory effects by regulating the differentiation and function of immune cells such as T cells, B cells, and dendritic cells. Moreover, CTIC has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of CTIC is its high selectivity and specificity for the NF-κB pathway, making it a valuable tool for studying the role of NF-κB in various diseases. However, one of the limitations of CTIC is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on CTIC. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of CTIC in various diseases, including cancer, inflammation, and autoimmune disorders. Moreover, the development of more soluble derivatives of CTIC could improve its pharmacokinetic properties and expand its potential applications in vivo.
Conclusion:
In conclusion, CTIC is a promising compound with significant potential for therapeutic applications in various diseases. Its selective inhibition of the NF-κB pathway and low toxicity make it a valuable tool for studying the role of NF-κB in disease pathogenesis. Further research is needed to fully explore the therapeutic potential of CTIC and its derivatives.

Synthesis Methods

CTIC can be synthesized through a multistep process involving the reaction of 4-iodobenzene-1,3-diamine with 3-chlorobenzoyl chloride, followed by the reaction with thiophene-2-carboxylic acid. The final product is obtained through recrystallization from a suitable solvent.

Scientific Research Applications

CTIC has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects in preclinical studies.

properties

Molecular Formula

C18H12ClIN2O2S

Molecular Weight

482.7 g/mol

IUPAC Name

N-[2-[(3-chlorophenyl)carbamoyl]-4-iodophenyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H12ClIN2O2S/c19-11-3-1-4-13(9-11)21-17(23)14-10-12(20)6-7-15(14)22-18(24)16-5-2-8-25-16/h1-10H,(H,21,23)(H,22,24)

InChI Key

QZVNXNVVFLQEJP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CS3

Origin of Product

United States

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